1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane
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Description
1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane, also known as this compound, is a useful research compound. Its molecular formula is C5H11Br and its molecular weight is 160.102. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 is a chemical reagent used in a multitude of organic syntheses . It is primarily used in iron-catalyzed alkylations of aromatic Grignard reagents via cross-coupling . Therefore, its primary targets are aromatic Grignard reagents.
Mode of Action
The compound interacts with its targets through a phase transfer catalysed alkylation reaction . This reaction involves the transfer of a bromine atom from the 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 molecule to the Grignard reagent, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The alkylation reaction mediated by 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 affects the biochemical pathway of organic synthesis, particularly in the formation of complex organic molecules . The downstream effects include the synthesis of α, γ-diketo acids, which are reversible inhibitors of Hepatitis C virus NS5b RNA polymerase .
Result of Action
The primary result of the action of 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 is the formation of new organic compounds through alkylation reactions . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds .
Action Environment
The action, efficacy, and stability of 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 can be influenced by various environmental factors. These include the presence of a suitable catalyst (such as tetrabutyl ammonium bromide ), the pH of the reaction environment, and the temperature and pressure conditions. Optimal conditions can enhance the efficiency of the alkylation reaction and the yield of the desired product .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D,2D2,3D2,4D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-LOFGRQECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.